5-(Trifluoromethyl)cytidine

Antiviral Herpes Simplex Virus Selectivity Index

5-(Trifluoromethyl)cytidine (5-CF3C, CAS 76514-02-8) is a synthetic pyrimidine nucleoside analog characterized by a trifluoromethyl group at the 5-position of the cytosine base. This C5-modification confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability relative to unsubstituted cytidine.

Molecular Formula C10H12F3N3O5
Molecular Weight 311.21 g/mol
Cat. No. B12095298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)cytidine
Molecular FormulaC10H12F3N3O5
Molecular Weight311.21 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F
InChIInChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)
InChIKeyGTPDEYWPIGFRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)cytidine: A C5-Trifluoromethylated Nucleoside Analog for Targeted Antiviral and Antitumor Research


5-(Trifluoromethyl)cytidine (5-CF3C, CAS 76514-02-8) is a synthetic pyrimidine nucleoside analog characterized by a trifluoromethyl group at the 5-position of the cytosine base . This C5-modification confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability relative to unsubstituted cytidine [1]. The compound exists as both a ribonucleoside (5-(trifluoromethyl)cytidine) and a 2'-deoxyribonucleoside (5-trifluoromethyl-2'-deoxycytidine, F3methyl-dCyd, CAS 66384-66-5), with the latter demonstrating significant antitumor and antiviral activity in preclinical models [2].

Why 5-(Trifluoromethyl)cytidine Cannot Be Substituted by Generic 5-Halo or 5-Methyl Cytidine Analogs


Substitution at the 5-position of the cytidine pyrimidine ring produces analogs with divergent biological fates and therapeutic windows [1]. While 5-fluorocytidine and 5-methylcytidine are phosphorylated by host uridine-cytidine kinases and incorporated broadly, 5-(trifluoromethyl)cytidine derivatives exploit differential kinase selectivity—specifically the unique dCyd/dThd kinase activity of herpesvirus thymidine kinase—to achieve selective accumulation in infected cells [2]. Furthermore, the trifluoromethyl group confers resistance to cytidine deaminase-mediated catabolism, a critical limitation of 5-aza- and 5-fluoro-cytidine analogs, and enables a DNA-directed rather than dual DNA/RNA-directed mechanism of action [3]. Interchanging with a generic 5-substituted analog would therefore compromise both target selectivity and metabolic stability.

5-(Trifluoromethyl)cytidine: Head-to-Head Quantitative Evidence Against Closest Analogs


HSV-1 Antiviral Selectivity: 5-Trifluoromethyl vs. 5-Halo and 5-Methyl Derivatives

5-Trifluoromethyl-2'-deoxycytidine (F3mdCyd) demonstrates selective incorporation into HSV-1 infected cells via the viral thymidine kinase, which possesses unique dCyd/dThd kinase activity, whereas host deoxycytidine kinase shows poor affinity for F3mdCyd [1]. This contrasts with 5-fluorocytidine and 5-methylcytidine, which are phosphorylated by host uridine-cytidine kinases (UCK1/UCK2) and thus lack viral selectivity [2].

Antiviral Herpes Simplex Virus Selectivity Index

HSV-1 Antiviral Potency and Therapeutic Index: 5-Trifluoromethyl vs. 5-Trifluorothymidine

The 5-trifluoromethyl-2'-deoxycytidine derivative demonstrated an ED50 of 5 μM against HSV-1 in Vero cell culture, with a therapeutic index of 64, reflecting 64-fold lower toxicity to host Vero cells relative to antiviral potency [1]. The comparator 5-trifluorothymidine (F3dT, trifluridine) exhibits antiviral activity but with a narrower therapeutic margin and higher host cell toxicity [2].

Antiviral HSV-1 Therapeutic Index

In Vivo Antitumor Efficacy: F3methyl-dCyd + Tetrahydrouridine vs. 5-Fluorouracil and 5-Fluorodeoxyuridine

5-Trifluoromethyl-2'-deoxycytidine (F3methyl-dCyd) coadministered with tetrahydrouridine (H4Urd) at 175 mg/kg + 25 mg/kg once daily for 7 days surpassed the efficacies of 5-fluorouracil (5-FU) and 5-fluorodeoxyuridine (FdUrd) and was essentially equal in efficacy to 5-fluorodeoxycytidine + H4Urd against Lewis lung carcinoma in C57BL x DBA/2 F1 mice [1]. This combination also surpassed the efficacy of F3methyl-dCyd administered alone and 5-trifluorothymidine [2].

Antitumor Lewis Lung Carcinoma In Vivo Efficacy

Synthetic Versatility: 5-Trifluoromethylcytidine as a C5-Functionalization Platform

5-Trifluoromethylcytidine serves as a versatile synthetic intermediate for the preparation of diverse C5-substituted cytidine analogs via nucleophilic aromatic substitution, a reactivity profile not accessible from 5-methylcytidine or 5-halocytidines under comparable mild, protection-free conditions [1]. The trifluoromethyl group acts as a leaving group, enabling two-step conversion to 5-alkylamino, 5-alkoxy, and 5-thioalkyl derivatives [2].

Chemical Synthesis Nucleoside Modification C5-Functionalization

5-(Trifluoromethyl)cytidine: Evidence-Backed Research and Procurement Applications


Antiviral Drug Discovery: Selective Targeting of Herpesvirus Thymidine Kinase

Procure 5-(trifluoromethyl)cytidine (or its 2'-deoxy analog) for evaluating selective inhibition of HSV-1 and HSV-2. The compound's preferential phosphorylation by viral thymidine kinase over host deoxycytidine kinase supports its use in assays designed to identify virus-selective nucleoside analogs with reduced off-target cytotoxicity. This mechanism is validated by in vitro data showing an ED50 of 5 μM against HSV-1 and a therapeutic index of 64 in Vero cells [7].

Antitumor Research: DNA-Directed Therapy with Cytidine Deaminase Inhibitor Coadministration

For in vivo oncology studies, 5-trifluoromethyl-2'-deoxycytidine (F3methyl-dCyd) coadministered with tetrahydrouridine (H4Urd) at 175 mg/kg + 25 mg/kg daily for 7 days has demonstrated superior efficacy over 5-FU and FdUrd in Lewis lung carcinoma models . This protocol exploits elevated cytidine deaminase levels in certain solid tumors and leukemias [7] to achieve tumor-selective conversion to 5-trifluorothymidine monophosphate, a thymidylate synthetase inhibitor. Procurement of both compounds is essential for replicating this validated regimen.

Chemical Biology Tool: C5-Functionalized Nucleoside Library Synthesis

Utilize 5-(trifluoromethyl)cytidine as a key synthetic intermediate for generating structurally diverse C5-modified cytidine analogs . The trifluoromethyl group undergoes nucleophilic substitution under mild, protection-free conditions to yield 5-alkylamino, 5-alkoxy, and 5-thioalkyl derivatives [7]. This application is particularly valuable for laboratories engaged in epitranscriptomic probe development or structure-activity relationship (SAR) studies of cytidine-based enzyme inhibitors.

RNA Polymerase and Epigenetic Probe Development

5-(Trifluoromethyl)cytidine has been employed as a probe for detecting RNA polymerase II activity in calf thymus DNA . The trifluoromethyl group's distinct steric and electronic profile, relative to 5-methylcytidine, alters base-pairing fidelity and enzyme recognition [7]. This makes it suitable for incorporation into synthetic RNA oligonucleotides to investigate RNA polymerase fidelity, epitranscriptomic modifications, or the development of deoxyribozymes for modified cytidine detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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